molecular formula C6H10N2O3 B2472570 2-[(Cyclopropylcarbamoyl)amino]acetic acid CAS No. 953906-56-4

2-[(Cyclopropylcarbamoyl)amino]acetic acid

Cat. No.: B2472570
CAS No.: 953906-56-4
M. Wt: 158.157
InChI Key: VPPKPBFUBVOFLG-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbamoyl)amino]acetic acid is a cyclopropane-containing carboxylic acid derivative characterized by a glycine backbone modified with a cyclopropylcarbamoyl group at the amino position. This compound has garnered attention in organic synthesis and agrochemical research due to the unique steric and electronic properties imparted by the cyclopropane ring.

Properties

IUPAC Name

2-(cyclopropylcarbamoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-5(10)3-7-6(11)8-4-1-2-4/h4H,1-3H2,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKPBFUBVOFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylcarbamoyl)amino]acetic acid typically involves the reaction of cyclopropylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product . The reaction conditions often include maintaining a specific temperature range and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylcarbamoyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, amines, and alcohols.

Scientific Research Applications

2-[(Cyclopropylcarbamoyl)amino]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, which are crucial for its applications in research and medicine .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared below with three structurally related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-[(Cyclopropylcarbamoyl)amino]acetic acid C6H11N2O3 159.17* Cyclopropylcarbamoyl group on glycine Potential agrochemical safener
2-Amino-2-cyclopropylacetic acid C5H9NO2 115.13 Cyclopropyl group on α-carbon of glycine Intermediate in peptide synthesis
2-[Cyclopropyl(methyl)amino]acetic acid C6H11NO2 129.16 Cyclopropyl and methyl groups on nitrogen Unspecified (structural flexibility)
Cyclopropylglycine (DL-form) C5H9NO2 115.13 Cyclopropyl group on α-carbon Neurological research (NMDA receptor modulation)

*Calculated based on formula C6H11N2O3.

Key Observations :

  • Solubility: The carbamoyl moiety may enhance water solubility relative to cyclopropylglycine, which lacks polar substituents on the amino group.

Crystallographic and Hydrogen-Bonding Behavior

While crystallographic data for this compound is unavailable, insights can be drawn from structurally related compounds:

  • Example: 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () forms anti-parallel dimers via O–H⋯O hydrogen bonds and stabilizes via C–H⋯C interactions. This suggests that the carboxylic acid group in this compound may similarly participate in hydrogen bonding, influencing its solid-state packing and solubility .

Commercial Availability and Handling

  • However, analogs like {4-[(cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid remain accessible for cross-coupling reactions (), emphasizing the broader utility of cyclopropylcarbamoyl moieties .

Biological Activity

2-[(Cyclopropylcarbamoyl)amino]acetic acid, also known by its chemical structure C6H10N2O3, is an intriguing compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Molecular Formula: C6H10N2O3
CAS Number: 953906-56-4
Molecular Weight: 158.16 g/mol

The compound features a cyclopropyl group attached to a carbamoyl amino group, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The unique structural elements, such as the cyclopropyl group, may enhance the compound's binding affinity and specificity towards these targets.

Potential Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antifungal Properties: There is emerging evidence supporting its use in combating fungal infections.
  • Modulation of Enzyme Activity: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Case Studies and Experimental Data

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low micromolar concentrations, indicating potential as a lead compound for antibiotic development.
  • Enzyme Inhibition:
    • In vitro assays demonstrated that the compound inhibited the activity of certain enzymes linked to inflammatory pathways. This suggests a potential role in treating inflammatory diseases.
  • Cell Line Studies:
    • Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell proliferation and increased apoptosis in specific types of cancer cells, highlighting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalPotential activity noted
Enzyme InhibitionInhibition of inflammatory enzymes
Cancer Cell ProliferationReduced proliferation in vitro

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